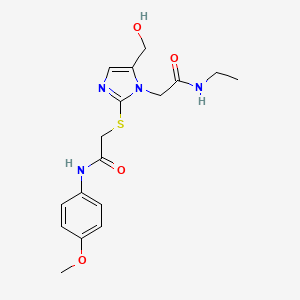

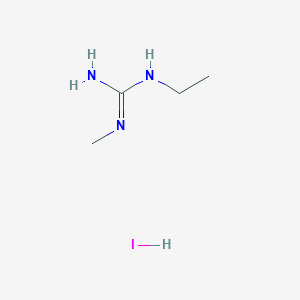

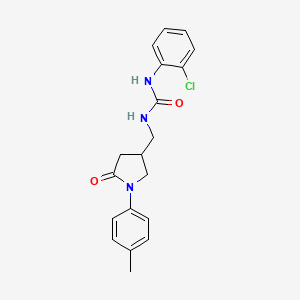

![molecular formula C19H15F3N2O3 B2508379 N-[4-(甲氧基甲基)-2-氧代-1H-喹啉-7-基]-2-(三氟甲基)苯甲酰胺 CAS No. 1251710-11-8](/img/structure/B2508379.png)

N-[4-(甲氧基甲基)-2-氧代-1H-喹啉-7-基]-2-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide" is a chemical entity that appears to be related to a class of compounds that include quinoline derivatives with various functional groups. These compounds are of interest due to their potential applications in medicinal chemistry and material science. The provided papers do not directly discuss this compound but offer insights into similar quinoline derivatives and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of quinoline derivatives can involve various strategies, including the use of trifluoroacetyl groups as surrogates in Passerini- and Ugi-type reactions, as reported in the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids . Additionally, the synthesis of benzamide derivatives with quinoline and benzo[d]imidazole moieties has been achieved, which involves the reaction of these compounds with nickel salts to form nickel complexes . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be characterized using various analytical techniques. For instance, the molecular structures of nickel complexes derived from quinoline and benzamide were determined using single-crystal X-ray diffraction . Similarly, polymorphs of a related compound, 4-nitro-N-(quinolin-8-yl)benzamide, were characterized, revealing different packing patterns and hydrogen bonding interactions . These findings suggest that the molecular structure of "N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide" could also exhibit polymorphism and specific intermolecular interactions.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions. For example, the reaction of push-pull enaminoketones with in situ generated ortho-quinone methides leads to the synthesis of chromenes, which can be further transformed into hydroxybenzylated heterocycles . This indicates that the compound may also undergo similar reactions, potentially leading to a variety of products with different functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be quite diverse. Polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide exhibit different melting points and crystalline properties, which are influenced by their molecular packing and hydrogen bonding . Additionally, the thermal stability of different polymorphs of a benzamide derivative was assessed using thermal analysis, indicating that such compounds can have varying degrees of stability . These insights suggest that "N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide" may also display distinct physical properties that could be characterized using similar analytical techniques.

科学研究应用

多态性修饰和利尿特性

N-[4-(甲氧基甲基)-2-氧代-1H-喹啉-7-基]-2-(三氟甲基)苯甲酰胺及其衍生物已被探索用于科学研究中的各种应用。一项研究讨论了相关化合物的多态性修饰,重点介绍了其作为一种新型高血压治疗药物的潜力,因为它具有很强的利尿特性。鉴定了两种多晶型,它们在分子组织和晶体堆积方面存在差异,这表明不同的功能应用和稳定性特征与药物开发过程相关(Shishkina et al., 2018)。

抗菌活性

另一个应用领域是合成新型吡唑并[3,4-d]嘧啶衍生物作为潜在的抗菌剂。一项研究描述了从相关喹啉化合物开始的衍生物的合成,得到具有显着抗菌和抗真菌活性的化合物。这表明 N-[4-(甲氧基甲基)-2-氧代-1H-喹啉-7-基]-2-(三氟甲基)苯甲酰胺衍生物可以探索其抗菌特性,从而有助于开发新的治疗剂(Holla et al., 2006)。

不对称氢化的催化应用

该化合物还涉及专注于催化应用的研究。一项关于刚性 P-手性膦配体的研究(可以从相关的喹啉化合物合成)证明了它们在铑催化的官能化烯烃的不对称氢化中的用途。这一过程对于高效制备手性药物成分至关重要,突出了该化合物在不对映选择性催化剂合成中的潜在作用(Imamoto et al., 2012)。

抗菌和化学治疗潜力

此外,该化合物的衍生物已被评估其抗菌活性,其中一些对特定的念珠菌属表现出显着的疗效。这将此类衍生物定位为寻找新的抗菌剂(特别是针对真菌病原体)的有希望的线索(Mohsen et al., 2014)。

C-H 氧化中的新型机制

此外,使用相关的苯甲酰胺喹啉化合物,基于反应条件的铜(II)介导的 C-H 氧化研究呈现出不同的结果。本研究提供了对 C-H 氧化的不同条件依赖性机制的见解,这对于合成化学和开发更有效和选择性的氧化过程很有价值(Suess et al., 2013)。

属性

IUPAC Name |

N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O3/c1-27-10-11-8-17(25)24-16-9-12(6-7-13(11)16)23-18(26)14-4-2-3-5-15(14)19(20,21)22/h2-9H,10H2,1H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMYTHLOKXJBPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

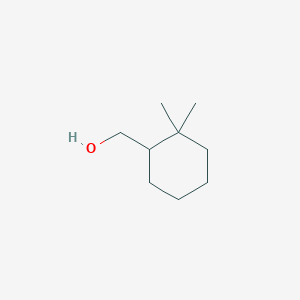

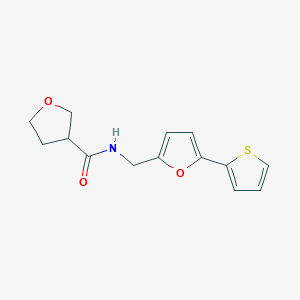

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2508296.png)

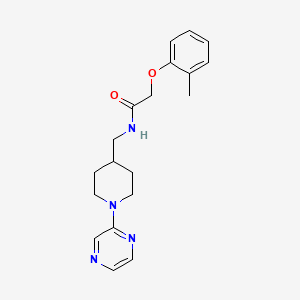

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-fluorophenyl)piperazino]-1-propanone](/img/structure/B2508299.png)

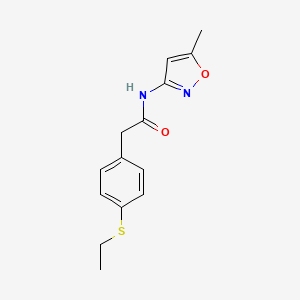

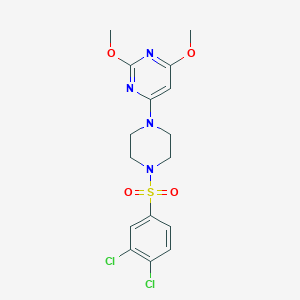

![ethyl 1-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2508306.png)

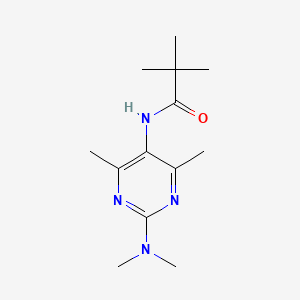

![N-{4-[4-(propan-2-yloxy)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B2508308.png)

![1-((2-chloro-6-fluorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)